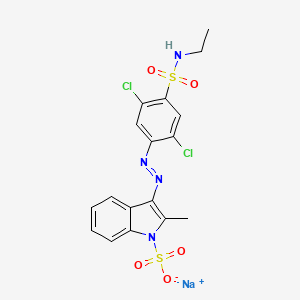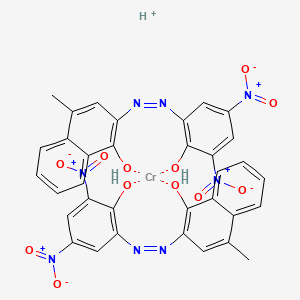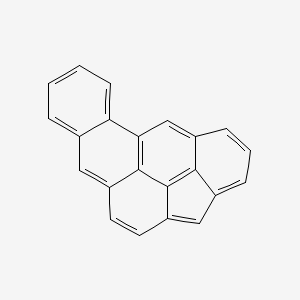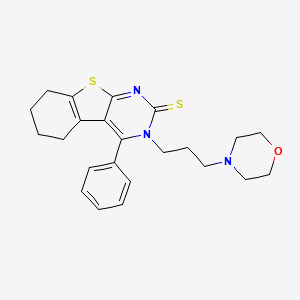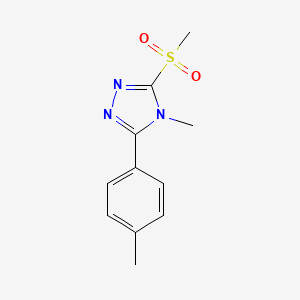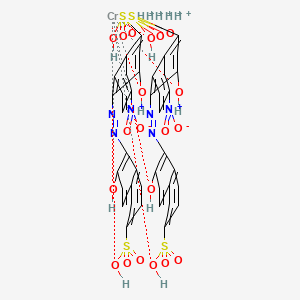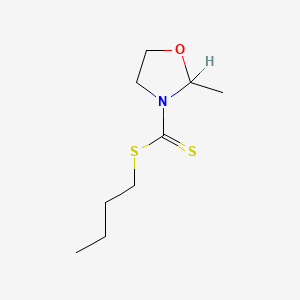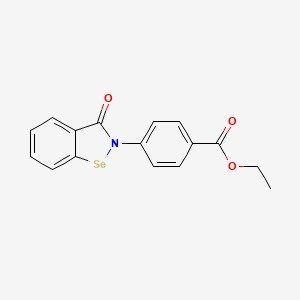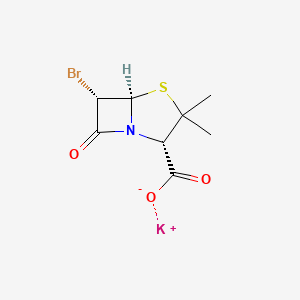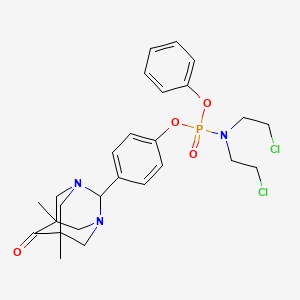
2-Isopropyl-4,6-dimethyl-1,3,5-dithiazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-4,6-dimethyl-1,3,5-dithiazinane is an organic compound with the molecular formula C₈H₁₇NS₂ It belongs to the class of dithiazines, which are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4,6-dimethyl-1,3,5-dithiazinane typically involves the reaction of appropriate thiol and amine precursors under controlled conditions. One common method includes the cyclization of 2-isopropyl-4,6-dimethyl-1,3,5-dithiazine with suitable reagents to form the desired dithiazinane ring structure. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like Lewis acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-4,6-dimethyl-1,3,5-dithiazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiazinane ring to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles like halides, alkoxides, and amines, often in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted dithiazinane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Isopropyl-4,6-dimethyl-1,3,5-dithiazinane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of new materials with unique properties.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-4,6-dimethyl-1,3,5-dithiazinane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfur and nitrogen atoms in the dithiazinane ring play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isopropyl-4,6-dimethyl-1,3,5-dithiazine: A closely related compound with a similar ring structure but different functional groups.
4,6-Dimethyl-2-isopropyl-1,3,5-dithiazine: Another similar compound with slight variations in the substitution pattern on the ring.
Uniqueness
2-Isopropyl-4,6-dimethyl-1,3,5-dithiazinane is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
104691-40-9 |
|---|---|
Formule moléculaire |
C8H17NS2 |
Poids moléculaire |
191.4 g/mol |
Nom IUPAC |
4,6-dimethyl-2-propan-2-yl-1,3,5-dithiazinane |
InChI |
InChI=1S/C8H17NS2/c1-5(2)8-10-6(3)9-7(4)11-8/h5-9H,1-4H3 |
Clé InChI |
ZNOHVVXGIQIPAU-UHFFFAOYSA-N |
SMILES canonique |
CC1NC(SC(S1)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


